molecular formula C12H10FN3O4 B13211061 Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate

Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B13211061
M. Wt: 279.22 g/mol
InChI Key: DOIIGYMJDGSPCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluorophenyl group, a nitro group, and an ethyl ester group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl propiolate and cinnamaldehyde in the presence of piperazine and p-toluenesulfonic acid in 1,2-dichloroethane . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of carboxylic acids.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The fluorophenyl group also contributes to its unique properties by enhancing its stability and binding interactions.

Properties

Molecular Formula

C12H10FN3O4

Molecular Weight

279.22 g/mol

IUPAC Name

ethyl 1-(4-fluorophenyl)-4-nitropyrazole-3-carboxylate

InChI

InChI=1S/C12H10FN3O4/c1-2-20-12(17)11-10(16(18)19)7-15(14-11)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3

InChI Key

DOIIGYMJDGSPCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1[N+](=O)[O-])C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.